2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile
CAS No.: 221242-71-3
VCID: VC20759279
Molecular Formula: C15H10N2O
Molecular Weight: 234.25 g/mol
* For research use only. Not for human or veterinary use.
![2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile - 221242-71-3](/images/no_structure.jpg)
Description | Overview of 2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile, also known as 2-methoxybenzylidenemalononitrile, is a chemical compound with the molecular formula C Identifiers
Synthesis MethodsThe synthesis of 2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile typically involves the condensation reaction between appropriate aldehydes and malononitrile derivatives. Characterization TechniquesCharacterization of the compound can be achieved through various analytical techniques:
Medicinal ChemistryRecent studies have indicated that derivatives of compounds similar to 2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile exhibit promising biological activities, including anti-inflammatory and anti-cancer properties. Computational StudiesComputational methods such as Density Functional Theory (DFT) have been employed to predict molecular behavior, stability, and reactivity patterns, aiding in the design of new derivatives with enhanced pharmacological profiles. Drug DevelopmentResearch has shown that compounds with structural similarities to this nitrile derivative can potentially act as inhibitors for viral targets, including SARS-CoV-2, indicating a pathway for drug development against viral infections. |
---|---|
CAS No. | 221242-71-3 |
Product Name | 2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile |
Molecular Formula | C15H10N2O |
Molecular Weight | 234.25 g/mol |
IUPAC Name | 2-[methoxy(naphthalen-1-yl)methylidene]propanedinitrile |
Standard InChI | InChI=1S/C15H10N2O/c1-18-15(12(9-16)10-17)14-8-4-6-11-5-2-3-7-13(11)14/h2-8H,1H3 |
Standard InChIKey | XQWRQOZYYLGZMS-UHFFFAOYSA-N |
SMILES | COC(=C(C#N)C#N)C1=CC=CC2=CC=CC=C21 |
Canonical SMILES | COC(=C(C#N)C#N)C1=CC=CC2=CC=CC=C21 |
Synonyms | 2-(Methoxy-1-naphthalenylmethylene)propanedinitrile; |
PubChem Compound | 5046243 |
Last Modified | Sep 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume